REACTION_CXSMILES
|
C([O:4][C:5]([CH3:7])=[CH2:6])(=O)C.N(OC(C)(C)C)=O.[Cl:15][C:16]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[C:17]=1N>CC(C)=O.C(OCC)(=O)C>[Cl:15][C:16]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[C:17]=1[CH2:4][C:5](=[O:6])[CH3:7]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
|
Name
|
cupric sulfate pentahydrate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting light green-blue suspension is stirred for 15 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1.5 l sulfonation flask equipped with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
bubbling
|
Type
|
CUSTOM
|
Details
|
rose to 30° C.
|
Type
|
ADDITION
|
Details
|
1 Hour after the addition
|
Type
|
CUSTOM
|
Details
|
an amber solution was obtained
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 6 hours
|
Duration
|
6 h
|
Type
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CONCENTRATION
|
Details
|
The crude mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the acetone
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
wash with 1M hydrochloric acid (2×300 ml), water (2×300 ml) potassium carbonate solution (300 ml)
|
Type
|
EXTRACTION
|
Details
|
Combined basic aqueous were re-extracted with of ethyl acetate (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the organics were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude 1-(2,4,6-trichloro-phenyl)-propan-2-one (53 g) as a dark brown oil
|
Type
|
WASH
|
Details
|
washed with 1M sodium hydroxide (300 ml) 1M hydrochloric acid (100 ml) and water (200 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layers were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |